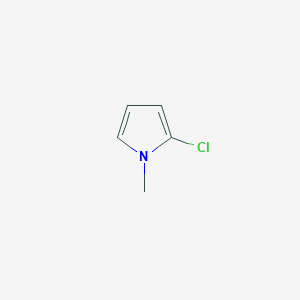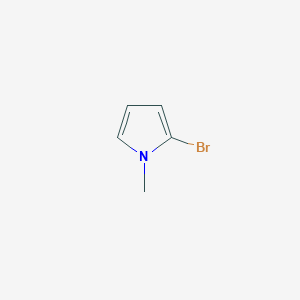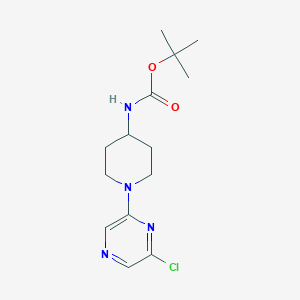
N,2,2,6,6-Pentamethylpiperidin-4-amine
Übersicht
Beschreibung
N,2,2,6,6-Pentamethylpiperidin-4-amine is a chemical compound that is closely related to various substituted piperidines, which are of interest due to their applications in medicinal chemistry and materials science. The compound is structurally related to 2,2,6,6-tetramethylpiperidine derivatives, which are known for their stability and reactivity, making them useful in various chemical reactions and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simpler piperidine derivatives. For instance, the N-carboxyanhydride of a related compound was synthesized starting from 2,2,6,6-tetramethyl-4-oxo-piperidine, followed by oxidation and reaction with phosgene to yield the desired product . Another synthesis method for a related compound involved a diastereoselective addition of cuprate to an unsaturated ester and subsequent reductive amination . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with the potential for polymorphism as seen in N-phenylpyridin-4-amine, which forms two polymorphs with different molecular arrangements . The molecular structure is crucial as it can affect the physical and chemical properties of the compound, as well as its reactivity and potential applications.
Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For example, hindered amine stabilizers based on the piperidine structure can be analyzed and compared using chromatography, indicating their complexity and the variety of reactions they can undergo . Reductive amination is another common reaction for synthesizing substituted piperidines, which can yield products with significant pharmacological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the stability and reactivity of the compound. Hindered amine stabilizers, for example, contain the piperidine structure and show a variety of homologues and components, which can be analyzed for purity control . The synthesis of polymers containing the piperidine structure demonstrates the potential for creating materials with novel properties, such as those with nitroxyl radical moieties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
N,2,2,6,6-Pentamethylpiperidin-4-amine and its derivatives have been utilized in the synthesis of novel polymerizable hindered amine light stabilizers (HALS). These HALS are copolymerized with ethylene or propylene, demonstrating applications in enhancing the stability and durability of polymers against light degradation. Such advancements are vital in materials science, particularly for products exposed to outdoor environments (Wilén et al., 2000).
Photostabilization in Polypropylene
The compound plays a significant role in the photostabilization of polypropylene. It undergoes reactions that result in the formation of products which can effectively counteract the degrading effects of light on polypropylene. This application is crucial in extending the life and maintaining the quality of polypropylene materials, widely used in various industries (Jensen, Carlsson, & Wiles, 1983).
Light Stabilizers in Polymers
Another research direction involves the development of combined stabilizers based on hindered phenols and Hindered Amine Stabilizers (HAS) for polymers. These stabilizers are synthesized using the compound and tested as light stabilizers in polypropylene films. The efficiency of these stabilizers depends on their structural composition, showcasing the chemical versatility and potential for customization in light stabilization applications (Kósa et al., 2003).
Antimicrobial Applications
The compound has been modified for use in creating antimicrobial surfaces. When bonded to the surfaces of materials like silica gel, cellulose, and polyurethane, and treated with sodium hypochlorite, it forms a stable N-Cl bond, imparting significant antimicrobial properties. Such applications are promising in medical and water treatment fields, where controlling microbial growth is critical (Barnes et al., 2007).
Sensor Development for Metal Ions and Protons
In sensor technology, derivatives of N,2,2,6,6-Pentamethylpiperidin-4-amine have been used to develop sensors for transition metal ions and protons. The compound's ability to enhance fluorophore emission intensity upon interaction with these ions demonstrates its potential in developing sensitive and efficient detection systems for various applications, including environmental monitoring and industrial processes (Bojinov et al., 2008).
Photoredox Catalysis in Organic Synthesis
The compound has been utilized in photoredox catalysis, particularly in aromatic carbon-hydrogen functionalization for arene amination. This application is significant in pharmaceutical research, offering a novel method for forming carbon-nitrogen bonds, a common motif in bioactive compounds (Romero et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,2,2,6,6-pentamethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIARZNQLSJFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545988 | |
| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2,6,6-Pentamethylpiperidin-4-amine | |
CAS RN |
62995-79-3 | |
| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)









